molecular formula C14H21N3O2 B2889808 N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide CAS No. 1334012-48-4

N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2889808
CAS No.: 1334012-48-4
M. Wt: 263.341
InChI Key: MGZXTQYDVSUUEV-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique structure combining a cyanomethyl group, a cycloheptyl ring, and a pyrrolidine-3-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide typically involves the reaction of a suitable amine with a cyanomethylating agent. One common method involves the treatment of cycloheptylamine with cyanomethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may modulate signaling pathways by interacting with specific receptors, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a cycloheptyl ring and a pyrrolidine-3-carboxamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new materials and therapeutic agents .

Properties

IUPAC Name

N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c15-7-8-16-14(19)11-9-13(18)17(10-11)12-5-3-1-2-4-6-12/h11-12H,1-6,8-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZXTQYDVSUUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CC2=O)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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